5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

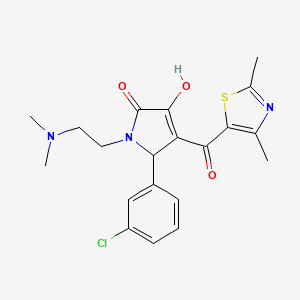

The compound 5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with:

- A 3-chlorophenyl group at position 5.

- A 2-(dimethylamino)ethyl chain at position 1.

- A 2,4-dimethylthiazole-5-carbonyl moiety at position 4.

- A hydroxyl group at position 3.

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S/c1-11-19(28-12(2)22-11)17(25)15-16(13-6-5-7-14(21)10-13)24(9-8-23(3)4)20(27)18(15)26/h5-7,10,16,26H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIZRXSPQDCHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Cl)CCN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a novel pyrrole derivative with potential biological activity. Its unique structure suggests various pharmacological properties, particularly in the realms of anticancer and antimicrobial activities. This article synthesizes current research findings and case studies regarding its biological activity, focusing on its mechanism of action, efficacy in vitro, and potential therapeutic applications.

Structural Overview

The compound features several functional groups that contribute to its biological activity:

- Chlorophenyl group : Known to enhance lipophilicity and biological interactions.

- Dimethylamino ethyl chain : Provides basic properties which may enhance receptor binding.

- Thiazole and pyrrole rings : Contribute to the compound's ability to interact with biological targets.

Research indicates that compounds similar to this structure often exhibit their biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Many thiazole and pyrrole derivatives inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Some studies have shown that such compounds can trigger programmed cell death in cancer cells.

- Antimicrobial Properties : The presence of chlorine atoms often enhances the antimicrobial efficacy of compounds.

Anticancer Activity

A series of studies have evaluated the anticancer potential of similar compounds against various cancer cell lines. For instance:

- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were utilized to assess cytotoxicity using the MTT assay.

- The median inhibitory concentration (IC50) values were determined, revealing significant activity against these cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-FU | MCF-7 | 6.80 ± 0.90 |

| 5a | MCF-7 | 24.79 ± 2.30 |

| 5e | MCF-7 | 3.77 ± 0.13 |

| Target Compound | MCF-7 | TBD |

Note: TBD indicates that specific IC50 values for the target compound require further investigation.

Antimicrobial Activity

The compound's structural analogs have shown promising antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.

Case Studies

- Study on Thiadiazole Derivatives : A study synthesized related thiadiazole compounds and tested their anticancer properties against MCF-7 and HepG2 cells, demonstrating that modifications in the structure significantly affected their IC50 values, indicating a structure-activity relationship (SAR) .

- Antiviral Activity Assessment : Another study evaluated antiviral activities against Tobacco Mosaic Virus (TMV), where certain derivatives exhibited approximately 50% inhibition, highlighting the potential for broader antiviral applications .

Comparison with Similar Compounds

Core Modifications: Pyrrol-2-one vs. Pyrazole Derivatives

While the target compound uses a pyrrol-2-one core, analogs like 5-(3-chlorophenylsulfanyl)-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile () replace the lactam with a pyrazole ring.

Substituent Variations at Position 1

Substituent Variations at Position 4

Aryl Group Modifications at Position 5

- Target Compound : 3-Chlorophenyl offers meta-substitution, which may optimize steric and electronic interactions.

- and Analogs : 4-Chlorophenyl (para-substitution) increases symmetry and polar surface area, possibly altering target selectivity .

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, structural analogs suggest:

- Antimicrobial Activity : Pyrazole and thiazole derivatives (e.g., ) exhibit antimicrobial properties, likely due to heterocycle-mediated enzyme inhibition .

- Receptor Binding: The dimethylaminoethyl group may target neurological receptors (e.g., adenosine A1), as seen in pyrazole-based antagonists () .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction yields be optimized?

- Methodological Answer : Synthesis involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrrolone core via cyclization using reagents like sodium hydride in DMSO or dichloromethane (DCM) .

- Step 2 : Introduction of the 2,4-dimethylthiazole-5-carbonyl group via acid chloride coupling under inert conditions .

- Step 3 : Functionalization with the 3-chlorophenyl and dimethylaminoethyl groups using nucleophilic substitution or amidation .

Optimization Strategies : - Control reaction temperature (e.g., 0–5°C for sensitive steps) and use catalysts like DMAP to enhance acylation efficiency .

- Monitor intermediate purity via TLC (silica gel, ethyl acetate/hexane) to reduce by-products .

Q. Which analytical techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 3-hydroxy group at δ ~12 ppm in DMSO-d₆) .

- Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- FTIR : Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms or predict biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model reaction pathways (e.g., cyclization energetics) and optimize transition states .

- Molecular Docking : Screen potential biological targets (e.g., enzymes) by simulating interactions with the thiazole carbonyl and chlorophenyl groups .

- MD Simulations : Assess stability in aqueous environments, focusing on the dimethylaminoethyl chain’s solvation .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., reports δ 7.2–7.5 ppm for chlorophenyl protons) .

- Variable Temperature NMR : Investigate tautomerism (e.g., keto-enol equilibrium in the pyrrolone ring) by analyzing peak splitting at 25°C vs. −40°C .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals in crowded spectra .

Q. What strategies mitigate decomposition during storage or biological assays?

- Methodological Answer :

- Stability Studies : Use HPLC to track degradation under pH (4–10), temperature (4–37°C), and light exposure .

- Lyophilization : Improve shelf life by storing the compound as a lyophilized powder under argon .

- Protective Groups : Temporarily block the 3-hydroxy group (e.g., acetyl protection) during long-term assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.